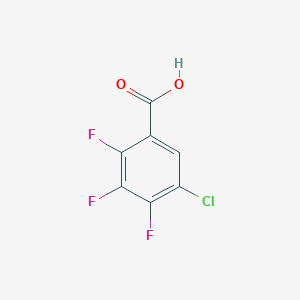![molecular formula C49H42O14 B6318946 Calix[7]hydroquinone CAS No. 182810-00-0](/img/structure/B6318946.png)
Calix[7]hydroquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of calix7hydroquinone typically involves the condensation of hydroquinone with formaldehyde under acidic conditions. The reaction proceeds through a series of electrophilic aromatic substitution reactions, leading to the formation of the macrocyclic structure. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of calix7hydroquinone may involve optimizing the reaction conditions to achieve higher yields and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Calix7hydroquinone undergoes various chemical reactions, including:
Oxidation: The hydroquinone units can be oxidized to quinone, leading to the formation of calixquinone.
Reduction: The quinone units can be reduced back to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and ferric chloride.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Calixquinone
Reduction: Calixhydroquinone
Substitution: Various functionalized derivatives of calixhydroquinone
科学研究应用
Calix7hydroquinone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecular architectures and as a host molecule in supramolecular chemistry.
Biology: Investigated for its potential as a drug delivery system and as a molecular sensor for detecting biological molecules.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic cathodes for lithium-ion batteries and as a stabilizer for metal nanoparticles.
作用机制
The mechanism of action of calix7hydroquinone involves its ability to form host-guest complexes with various molecules. The hydroquinone units can undergo redox reactions, allowing the compound to act as an electron donor or acceptor. This redox activity is crucial for its applications in catalysis, sensing, and energy storage. The molecular targets and pathways involved depend on the specific application and the nature of the guest molecules.
相似化合物的比较
Similar Compounds
- Calix4hydroquinone : Consists of four hydroquinone units and has similar redox properties but a smaller cavity size.
- Calix6hydroquinone : Consists of six hydroquinone units and has intermediate properties between calix4hydroquinone and calix7hydroquinone.
- Calix8hydroquinone : Consists of eight hydroquinone units and has a larger cavity size and higher molecular weight.
Uniqueness
Calix7hydroquinone is unique due to its specific cavity size, which allows it to form stable complexes with a wide range of guest molecules. Its redox properties and ability to undergo various chemical reactions make it a versatile compound for numerous applications in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
octacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-5,11,17,23,29,35,41,43,44,45,46,47,48,49-tetradecol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H42O14/c50-36-8-22-1-23-9-37(51)11-25(44(23)58)3-27-13-39(53)15-29(46(27)60)5-31-17-41(55)19-33(48(31)62)7-35-21-42(56)20-34(49(35)63)6-32-18-40(54)16-30(47(32)61)4-28-14-38(52)12-26(45(28)59)2-24(10-36)43(22)57/h8-21,50-63H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNZJLSVDDMHTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)O)CC7=C(C(=CC(=C7)O)CC8=C(C1=CC(=C8)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H42O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
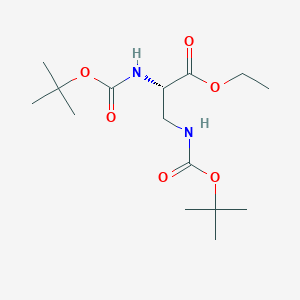
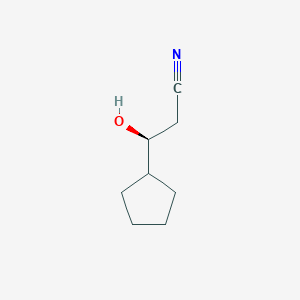
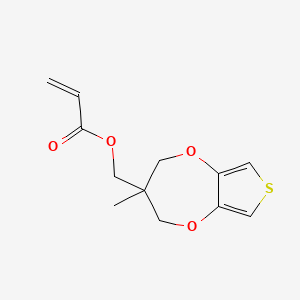
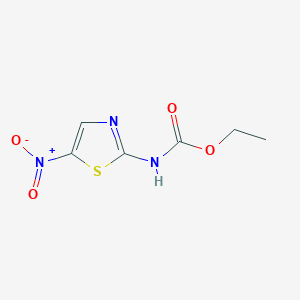
![Tert-butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6318899.png)


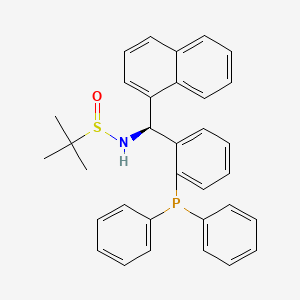
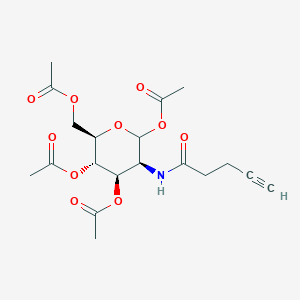
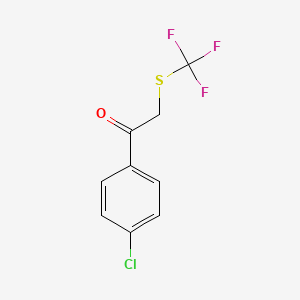
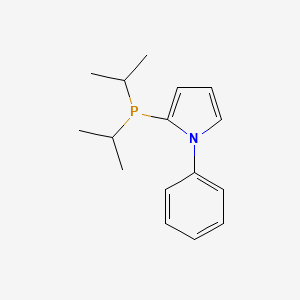
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B6318959.png)

